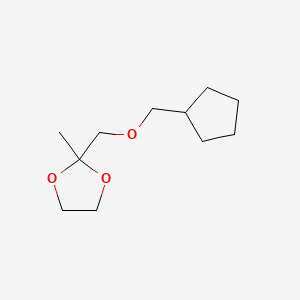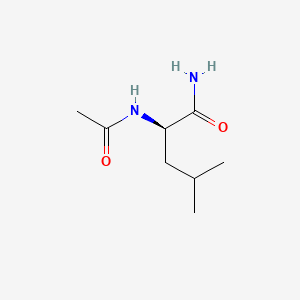
N-Acetyl-D-leucine amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-D-leucine amide is a derivative of the amino acid leucine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the leucine molecule. The molecular formula of this compound is C8H16N2O2, and it has a molecular weight of 172.2248 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-leucine amide typically involves the acetylation of D-leucine. One common method is the reaction of D-leucine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as enzymatic synthesis. Enzymatic cascade systems have been developed for the synthesis of D-amino acids, including D-leucine, which can then be acetylated to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-D-leucine amide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield D-leucine and acetic acid.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Acylation reactions can be conducted using acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Hydrolysis: D-leucine and acetic acid.
Oxidation: Oxo derivatives of this compound.
Substitution: Various N-acyl-D-leucine amides depending on the acylating agent used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-Acetyl-D-leucine amide involves its interaction with specific transporters and metabolic pathways. Acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1). This change in transport mechanism allows this compound to bypass the rate-limiting step in leucine-mediated signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-leucine amide: The L-enantiomer of N-Acetyl-D-leucine amide, which has different pharmacokinetic properties and is used in similar therapeutic applications.
N-Acetyl-DL-leucine: A racemic mixture of the D- and L-enantiomers, which exhibits different pharmacological effects compared to the individual enantiomers.
N-Acetyl-L-alanine amide: Another acetylated amino acid derivative with similar chemical properties but different biological functions.
Uniqueness
This compound is unique due to its specific interaction with transporters and its potential therapeutic applications in neurological disorders. Its distinct pharmacokinetic properties and ability to bypass certain metabolic pathways make it a valuable compound for research and drug development .
Propriétés
Formule moléculaire |
C8H16N2O2 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
(2R)-2-acetamido-4-methylpentanamide |
InChI |
InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m1/s1 |
Clé InChI |
PHPXQAHAQREGGN-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)N)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)N)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Hydroxy-3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propyl] 4-methylbenzenesulfonate](/img/structure/B13836878.png)
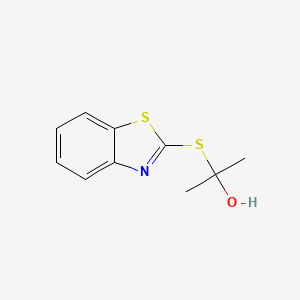
![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)

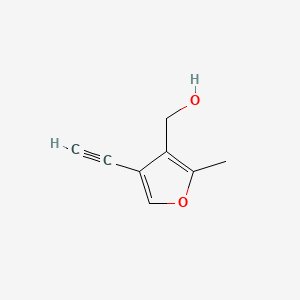
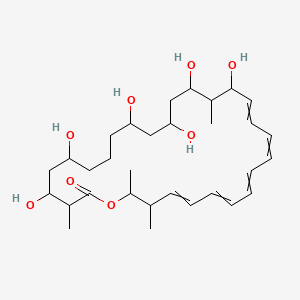
![sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide](/img/structure/B13836912.png)
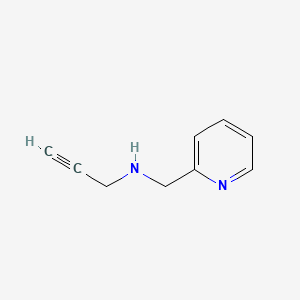
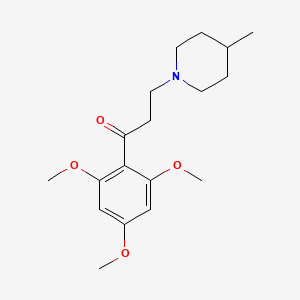

![(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione](/img/structure/B13836941.png)
